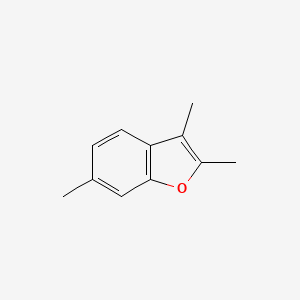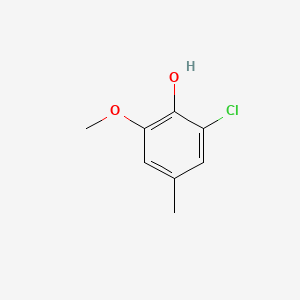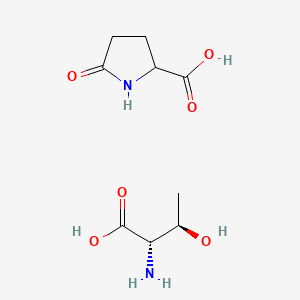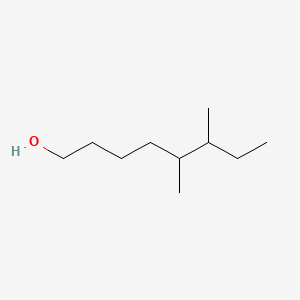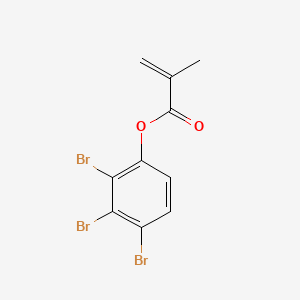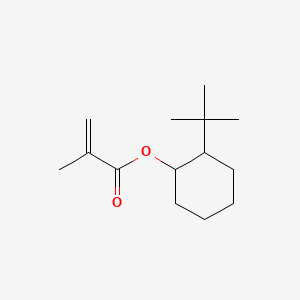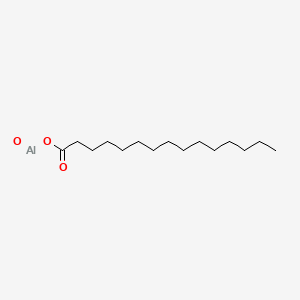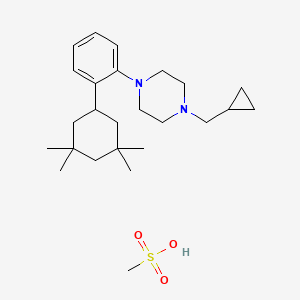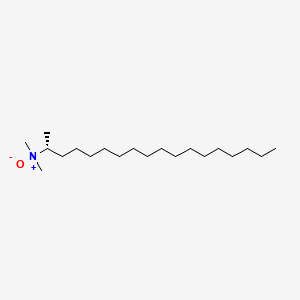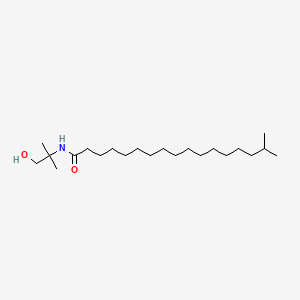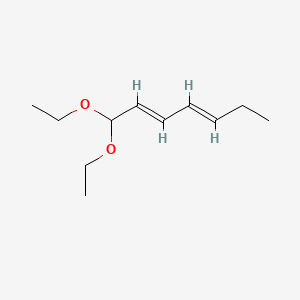
Zirconium, oxobis(thiocyanato-kappaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, oxobis(thiocyanato-kappaS)- typically involves the reaction of zirconium salts with thiocyanate ions under controlled conditions. One common method involves the use of zirconium acetylacetonate as a precursor, which reacts with thiocyanic acid in the presence of a chelating agent such as citric acid . The reaction is carried out under specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of zirconium, oxobis(thiocyanato-kappaS)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Zirconium, oxobis(thiocyanato-kappaS)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of various zirconium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include zirconium oxide, reduced zirconium compounds, and various zirconium complexes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zirconium, oxobis(thiocyanato-kappaS)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zirconium, oxobis(thiocyanato-kappaS)- involves its interaction with molecular targets through its Lewis acidic sites. These sites can coordinate with various substrates, facilitating catalytic reactions. The compound’s thiocyanate groups also play a role in its reactivity, allowing it to participate in substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Zirconium oxythiocyanate
- Bis(thiocyanic acid)oxohafnium salt
- Cobalt thiocyanate
Uniqueness
Zirconium, oxobis(thiocyanato-kappaS)- is unique due to its specific combination of zirconium and thiocyanate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
72017-87-9 |
|---|---|
Molecular Formula |
C2N2OS2Zr |
Molecular Weight |
223.39 g/mol |
IUPAC Name |
oxozirconium(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.O.Zr/c2*2-1-3;;/h2*3H;;/q;;;+2/p-2 |
InChI Key |
NRVZRHDVNFUSAA-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O=[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


